7-Demethyl Ivabradine

Overview

Description

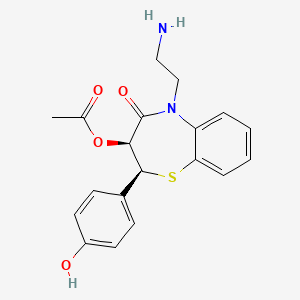

7-Demethyl Ivabradine is a chemical compound with the molecular formula C26H34N2O5 . It is a derivative of Ivabradine, a heart rate-lowering agent .

Molecular Structure Analysis

The 7-Demethyl Ivabradine molecule contains a total of 70 bonds. There are 36 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 eight-membered ring, 1 eleven-membered ring, 1 tertiary amide (aliphatic), and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

Ivabradine, the parent compound of 7-Demethyl Ivabradine, is known to be quite durable. Increased temperature, acid, base, oxidation reagents, and light have been found to cause its degradation .

Scientific Research Applications

Heart Failure with Reduced Ejection Fraction (HFrEF)

7-Demethyl Ivabradine: is indicated for patients with HFrEF who are in sinus rhythm and have a heart rate of 70 bpm or higher despite treatment with the maximum tolerated doses of beta-blockers . By selectively inhibiting the I_f current in the sinoatrial node, it reduces the heart rate without affecting blood pressure or myocardial contractility . This can lead to improved cardiac output and reduced morbidity and mortality in these patients.

Chronic Stable Angina Pectoris (CSAP)

In patients with CSAP , 7-Demethyl Ivabradine has shown efficacy in reducing the frequency of angina attacks and improving exercise tolerance . By lowering the heart rate, it helps balance the oxygen supply and demand in the myocardium, thereby reducing ischemic episodes and the risk of acute coronary events.

Optimization of Heart Rate Control

For patients who require precise heart rate control, such as those with tachycardia-induced hypotension, 7-Demethyl Ivabradine can be up-titrated to achieve the desired heart rate. This can enhance cardiac output and allow for the up-titration of other heart failure medications, leading to cardiac reverse remodeling .

Echocardiography-Guided Care

The novel overlap theory suggests that minimizing the overlap between the E-wave and A-wave under trans-mitral Doppler echocardiography can confer substantial benefits7-Demethyl Ivabradine can be used in echocardiography-guided care to optimize heart rate and facilitate superior cardiac reverse remodeling .

Potential Expansion of Clinical Indications

There is ongoing research into the expansion of 7-Demethyl Ivabradine’s clinical indications to include a broader spectrum of diseases. While it may not be beneficial in heart failure with preserved ejection fraction, acute heart failure, or sepsis, its applicability in patients with atrial fibrillation is a subject of future investigation .

Ischemic Heart Disease

7-Demethyl Ivabradine: is being explored for its utility in treating ischemic heart disease beyond angina. Its ability to reduce heart rate selectively could potentially protect against myocardial ischemia during periods of increased demand, such as physical exertion .

Mechanism of Action

Target of Action

7-Demethyl Ivabradine, also known as O-Desmethyl Ivabradine, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The sinoatrial node is unique in that its cells have an innate ability to generate a cyclical change in their resting membrane potential, which drives it toward the threshold needed for spontaneous depolarization .

Mode of Action

7-Demethyl Ivabradine acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion . This results in a lower heart rate and thus more blood to flow to the myocardium . It operates by a mechanism different from that of beta blockers and calcium channel blockers, two commonly prescribed antianginal classes of cardiac drugs .

Biochemical Pathways

The action of 7-Demethyl Ivabradine affects several biochemical pathways. It has been shown to modulate the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . Additionally, it has been found to have cardioprotective effects against myocardial infarction, mediated by reduction in the levels of pro-inflammatory cytokines, enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway .

Result of Action

The primary result of 7-Demethyl Ivabradine’s action is a reduction in heart rate . This leads to more blood flow to the myocardium, reducing the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .

Future Directions

Ivabradine, the parent compound of 7-Demethyl Ivabradine, has demonstrated efficacy in the treatment of chronic stable angina pectoris (CSAP) and myocardial ischemia . Further studies are needed to determine if 7-Demethyl Ivabradine shares these therapeutic properties and to explore potential new applications .

properties

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-11-22(29)23(31-2)12-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMUBWFMPCQUGQ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)CC3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747566 | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Demethyl Ivabradine | |

CAS RN |

304462-60-0 | |

| Record name | 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7-hydroxy-8-methoxy-2H-3-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304462-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Demethyl ivabradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DEMETHYL IVABRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LV42424FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)

![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)